7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
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Overview
Description
®-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound that combines the structural features of colchicine and camphorsulfonate. Colchicine is a well-known alkaloid derived from the autumn crocus plant, Colchicum autumnale, and is primarily used for its anti-inflammatory properties. Camphorsulfonate, on the other hand, is a derivative of camphor and is often used in chiral resolution and as a standard substance for calibration in circular dichroism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate typically involves multiple steps, starting with the extraction of colchicine from natural sources. The colchicine is then deacetylated to produce N-Deacetyl Colchicine. This intermediate is subsequently reacted with d-10-Camphorsulfonic acid under specific conditions to yield the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling of the two components .
Industrial Production Methods
Industrial production of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
®-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-N-Deacetyl Colchicine d-10-Camphorsulfonate is used as a chiral resolving agent and a standard substance for calibration in circular dichroism studies. Its unique structure allows for precise measurements and analyses .
Biology
In biological research, this compound is studied for its potential effects on cellular processes, particularly those involving microtubule dynamics. Colchicine derivatives are known to disrupt microtubule formation, making them useful in cancer research .
Medicine
Medically, ®-N-Deacetyl Colchicine d-10-Camphorsulfonate is investigated for its anti-inflammatory and anti-cancer properties. Its ability to interfere with microtubule dynamics makes it a candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a calibration standard in analytical laboratories .
Mechanism of Action
The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents the polymerization of microtubules, thereby disrupting cellular processes such as mitosis. This action is particularly useful in cancer therapy, where the inhibition of cell division can slow down or stop the growth of tumors .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory properties.
N-Deacetyl Colchicine: A derivative of colchicine with similar biological activities.
d-10-Camphorsulfonic Acid: Used in chiral resolution and as a calibration standard.
Uniqueness
®-N-Deacetyl Colchicine d-10-Camphorsulfonate is unique due to its combined structural features, which allow it to serve multiple roles in scientific research and industry. Its ability to act as both a chiral resolving agent and a microtubule inhibitor makes it a versatile compound .
Properties
Molecular Formula |
C30H40N2O8S |
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Molecular Weight |
588.7 g/mol |
IUPAC Name |
7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
InChI |
InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14) |
InChI Key |
CDJHOFUFRVRAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Origin of Product |
United States |
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